2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)nicotinonitrile
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Overview
Description
2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with dimethyl groups and a thioether linkage to a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile typically involves the reaction of 4,5-dimethyl-1,2,4-triazole-3-thiol with a suitable nicotinonitrile derivative. The reaction is usually carried out in the presence of a base such as cesium carbonate and a phase transfer catalyst like tetrabutylammonium iodide in a solvent such as dimethylformamide (DMF). The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.
Agriculture: It may be used as a fungicide or pesticide, leveraging the bioactivity of triazole compounds.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens or cancer cells. The triazole ring can bind to metal ions or active sites of enzymes, disrupting their normal function and leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: A simpler triazole derivative with similar biological activity.
1,2,4-Triazole-3-thiol: Another triazole derivative with a thiol group, used in various chemical syntheses.
3,5-Diamino-1,2,4-triazole: Known for its applications in materials science and medicinal chemistry.
Uniqueness
2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile is unique due to its combination of a triazole ring with a nicotinonitrile moiety, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler triazole derivatives.
Properties
Molecular Formula |
C10H9N5S |
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Molecular Weight |
231.28 g/mol |
IUPAC Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H9N5S/c1-7-13-14-10(15(7)2)16-9-8(6-11)4-3-5-12-9/h3-5H,1-2H3 |
InChI Key |
NQNDYEZOUBOSLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)SC2=C(C=CC=N2)C#N |
Origin of Product |
United States |
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